2-(Propane-2-sulfonyl)acetic acid
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Overview
Description
2-(Propane-2-sulfonyl)acetic acid is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . It is characterized by the presence of a sulfonyl group attached to a propane chain, which is further connected to an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-2-sulfonyl)acetic acid can be achieved through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with sodium acetate in an aqueous medium. The reaction typically proceeds under mild conditions, with the sulfonyl chloride acting as the electrophile and the acetate ion as the nucleophile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Propane-2-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(Propane-2-sulfonyl)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(Propane-2-sulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with enzymes or other proteins, potentially altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(Propane-2-sulfonyl)ethanol: Similar structure but with an alcohol group instead of an acetic acid moiety.
2-(Propane-2-sulfonyl)propanoic acid: Contains an additional methyl group on the acetic acid moiety.
2-(Propane-2-sulfonyl)butanoic acid: Features a longer carbon chain compared to 2-(Propane-2-sulfonyl)acetic acid.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and an acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-propan-2-ylsulfonylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-4(2)10(8,9)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGYOTJDPQKSIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615084 |
Source
|
Record name | (Propane-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-40-9 |
Source
|
Record name | (Propane-2-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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